2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide 2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0734777
InChI: InChI=1S/C23H28N2O4/c1-16(2)15-29-21-11-4-3-10-20(21)23(27)25-18-8-5-7-17(13-18)22(26)24-14-19-9-6-12-28-19/h3-5,7-8,10-11,13,16,19H,6,9,12,14-15H2,1-2H3,(H,24,26)(H,25,27)
SMILES: CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3
Molecular Formula: C23H28N2O4
Molecular Weight: 396.5 g/mol

2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

CAS No.:

Cat. No.: VC0734777

Molecular Formula: C23H28N2O4

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide -

Specification

Molecular Formula C23H28N2O4
Molecular Weight 396.5 g/mol
IUPAC Name 2-(2-methylpropoxy)-N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide
Standard InChI InChI=1S/C23H28N2O4/c1-16(2)15-29-21-11-4-3-10-20(21)23(27)25-18-8-5-7-17(13-18)22(26)24-14-19-9-6-12-28-19/h3-5,7-8,10-11,13,16,19H,6,9,12,14-15H2,1-2H3,(H,24,26)(H,25,27)
Standard InChI Key FFKKJPMSORNBQI-UHFFFAOYSA-N
SMILES CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3
Canonical SMILES CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator